

# 2-Amino-4-methylthiazole: A Privileged Scaffold in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Amino-4-methylthiazole

Cat. No.: B167648

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **2-amino-4-methylthiazole** core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure." Its unique combination of physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets has established it as a foundational element in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the **2-amino-4-methylthiazole** core, detailing its synthesis, biological activities, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

## A Versatile Core for Diverse Biological Activities

Derivatives of **2-amino-4-methylthiazole** have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This versatility stems from the scaffold's ability to present various substituents in a defined spatial orientation, allowing for fine-tuning of its interaction with specific biological targets.

## Anticancer Activity

A significant area of investigation for **2-amino-4-methylthiazole** derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various

mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Table 1: Anticancer Activity of **2-Amino-4-methylthiazole** Derivatives

Compound ID	Target Cell Line/Enzyme	IC50 (μM)	Reference
1	VEGFR-2	0.15	[Not specified in search results]
Compound 28	HT29 (Colon Cancer)	0.63	[1]
Compound 28	HeLa (Cervical Cancer)	6.05	[1]
Compound 28	A549 (Lung Cancer)	8.64	[1]
Compound 27	HeLa (Cervical Cancer)	1.6	[1]
Compound 46b	HepG2 (Liver Cancer)	0.13	[1]
Compound 46b	A549 (Lung Cancer)	0.16	[1]
Compound 20	SHG-44 (Glioma)	4.03	[1]
Compound 20	H1299 (Lung Cancer)	4.89	[1]
2-(alkylamido) thiazole analogues	L1210 (Leukemia)	4-8	[1]
arylamido derivatives	L1210 (Leukemia)	0.2-1	[1]
Compound 4c	MCF-7 (Breast Cancer)	2.57	[2]
Compound 4c	HepG2 (Liver Cancer)	7.26	[2]
Compound 4a	HepG2 (Liver Cancer)	6.69	[2]
Compound 4a	MCF-7 (Breast Cancer)	12.7	[2]
Compound 4b	MCF-7 (Breast Cancer)	31.5	[2]
Compound 4b	HepG2 (Liver Cancer)	51.7	[2]
Compound 5	HepG2 (Liver Cancer)	26.8	[2]

Compound 5	MCF-7 (Breast Cancer)	28.0	[2]
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## Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and **2-amino-4-methylthiazole** derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the disruption of essential bacterial processes, such as cell wall synthesis.

Table 2: Antimicrobial Activity of **2-Amino-4-methylthiazole** Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
Compound 2a	Staphylococcus epidermidis (MDR)	250	[3][4]
Compound 2b	Staphylococcus epidermidis (MDR)	250	[3][4]
Compound 2d	Staphylococcus aureus (MDR)	250	[3][4]
Compound 2g	Staphylococcus aureus (MDR)	250	[3][4]
Compound 2a	Pseudomonas aeruginosa (MDR)	375	[3][4]
Compound 2b	Pseudomonas aeruginosa (MDR)	375	[3][4]
Compound 2d	Escherichia coli (MDR)	375	[3][4]
Compound 2g	Escherichia coli (MDR)	375	[3][4]
Piperazinyl derivative 121d	Staphylococcus aureus 29213	2-128 (µM)	[5]
Piperazinyl derivative 121d	Escherichia coli	2-128 (µM)	[5]
Halogen derivative of thiourea 124	Staphylococcal species	4-16	[5]
Compound 49	Various bacteria and fungi	31.25	[6]

## Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain **2-amino-4-methylthiazole** derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in

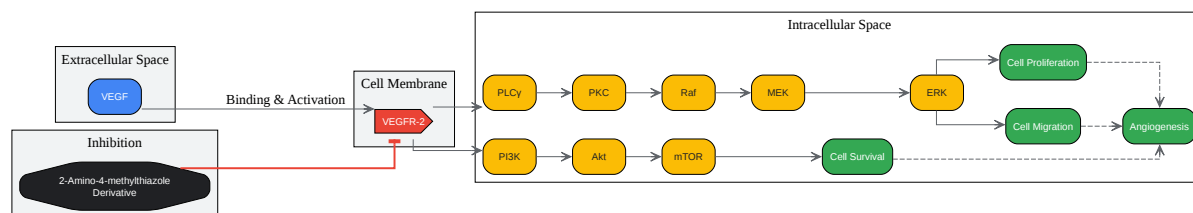
the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 3: Anti-inflammatory Activity of **2-Amino-4-methylthiazole** Derivatives

Compound ID	Target Enzyme	IC50 (μM)	Reference
Benzimidazole-thiazole hybrid 15b	COX-2	0.045	[7]
Benzimidazole-thiazole hybrid 15b	15-LOX	1.67	[7]
Various derivatives	COX-1	1.00 - 6.34	[7]
Various derivatives	COX-2	0.09 - 0.71	[7]
Compound 19	5-LOX	0.07979	[7]
Compound 20	5-LOX	0.050	[7]

## Key Signaling Pathways and Mechanisms of Action

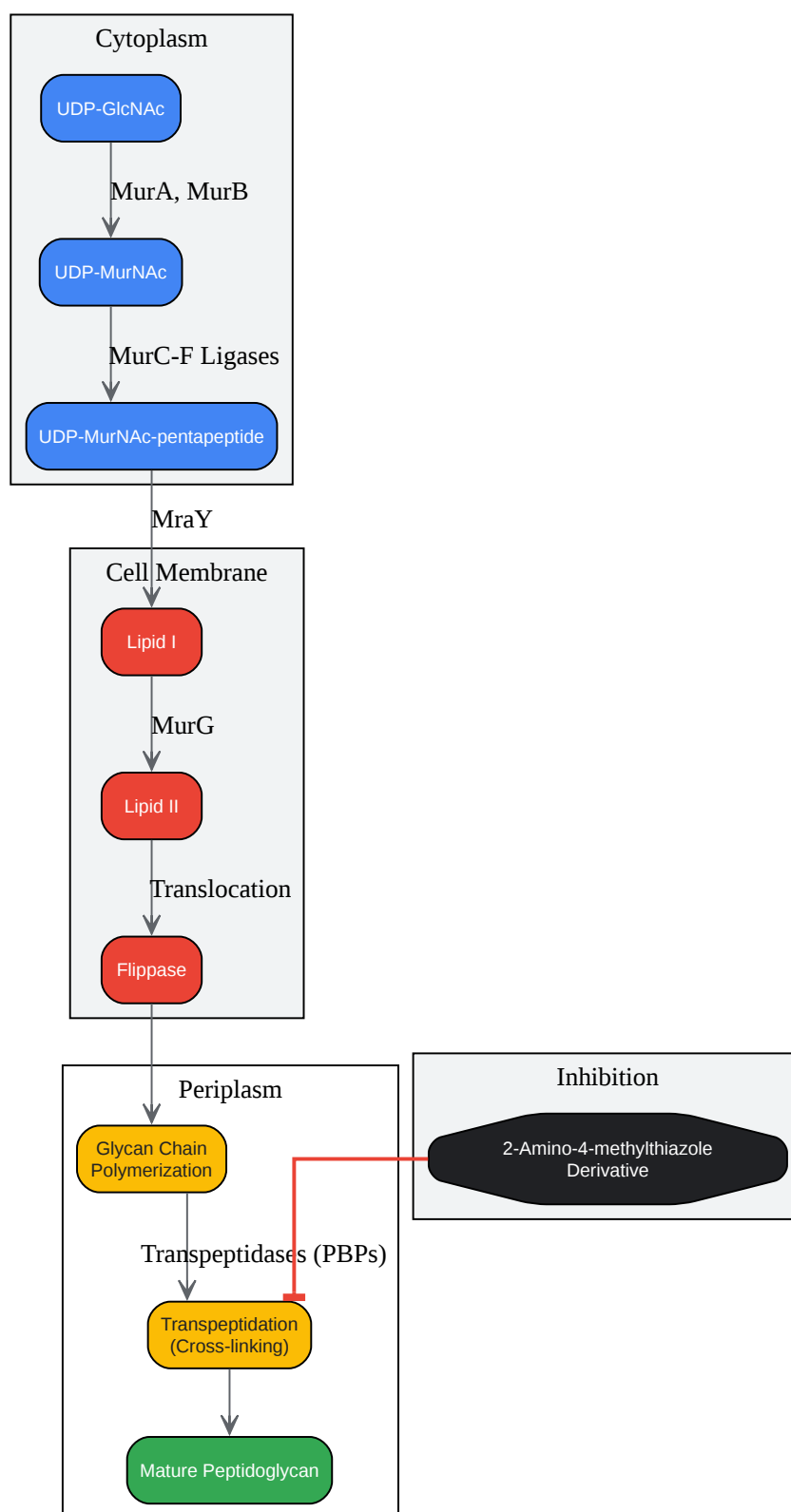
To understand the therapeutic potential of **2-amino-4-methylthiazole** derivatives, it is crucial to visualize their interaction with key cellular signaling pathways.



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Caption: VEGFR-2 Signaling Pathway Inhibition.

The diagram above illustrates the VEGFR-2 signaling cascade.<sup>[8][9][10][11][12]</sup> Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like PLC $\gamma$ /PKC/MAPK and PI3K/Akt/mTOR. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. **2-Amino-4-methylthiazole**-based inhibitors block the ATP-binding site of VEGFR-2, thereby halting this entire cascade.

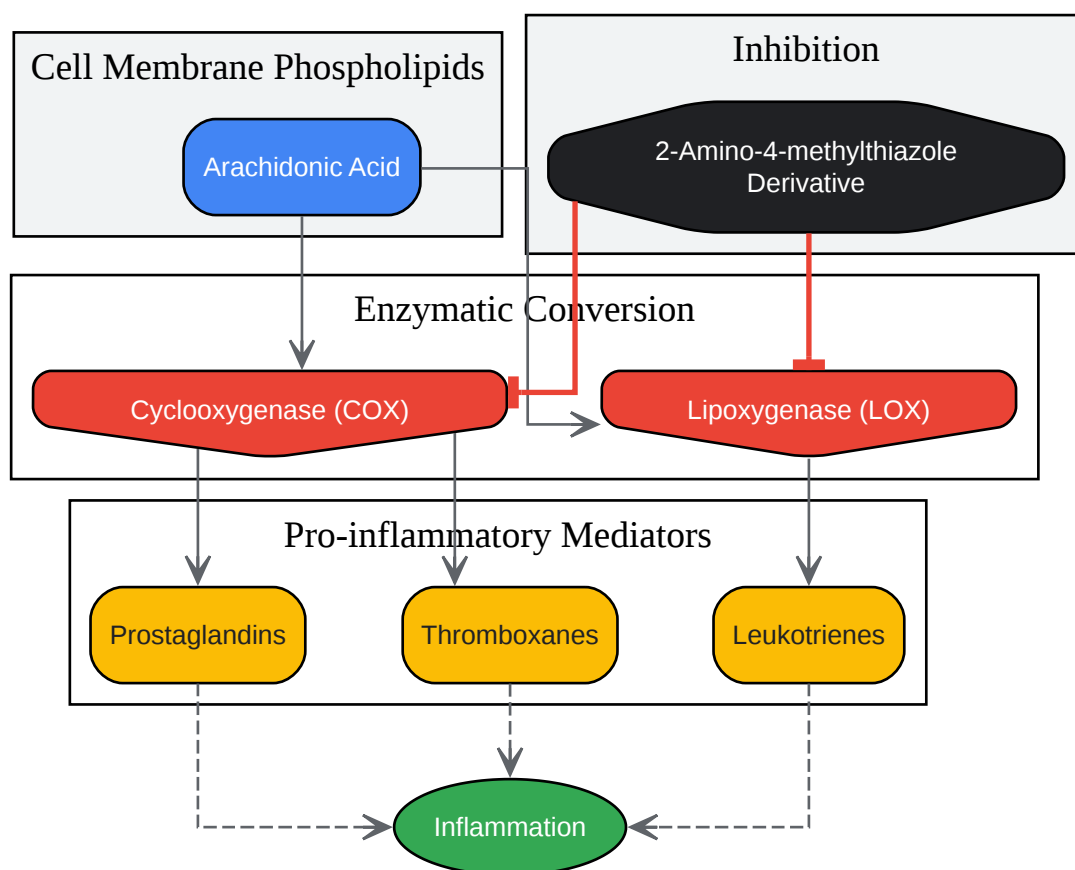


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Caption: Bacterial Cell Wall Synthesis Pathway.



Bacterial cell wall synthesis is a multi-step process essential for bacterial survival.[13][14][15][16][17] It begins in the cytoplasm with the synthesis of peptidoglycan precursors, which are then transported across the cell membrane and polymerized and cross-linked in the periplasm by penicillin-binding proteins (PBPs). Some **2-amino-4-methylthiazole** derivatives are thought to inhibit these latter stages, particularly the transpeptidation step, leading to a weakened cell wall and bacterial lysis.



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Caption: COX and LOX Inflammatory Pathways.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response.[18][19][20][21][22] Arachidonic acid released from cell membranes is metabolized by COX enzymes to produce prostaglandins and thromboxanes, and by LOX enzymes to produce leukotrienes. These molecules are potent mediators of inflammation. Dual inhibitors from the **2-amino-4-methylthiazole** class can block both COX and LOX activity, offering a broad-spectrum anti-inflammatory effect.

## Experimental Protocols

The synthesis of the **2-amino-4-methylthiazole** core and its derivatives, as well as the evaluation of their biological activity, relies on established chemical and biological methodologies.

### General Synthesis of 2-Amino-4-methylthiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Materials:

- An  $\alpha$ -haloketone (e.g., chloroacetone)
- Thiourea or a substituted thiourea
- A suitable solvent (e.g., ethanol, DMF)
- Base (e.g., sodium hydroxide, triethylamine) for work-up

Procedure:

- Dissolve the  $\alpha$ -haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- The crude product is then purified. This often involves neutralization with a base to liberate the free amine, followed by extraction with an organic solvent (e.g., ethyl acetate). The

organic layers are combined, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated.

- Further purification can be achieved by recrystallization or column chromatography.

## In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **2-Amino-4-methylthiazole** derivatives to be tested
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

- Bacterial or fungal strains to be tested
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- **2-Amino-4-methylthiazole** derivatives to be tested
- Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
- Incubator

Procedure:

- Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
- Prepare a standardized inoculum of the test microorganism in the broth.
- Add a specific volume of the standardized inoculum to each well containing the diluted compound.
- Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

## Conclusion

The **2-amino-4-methylthiazole** scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a cornerstone for the development of new therapeutic agents. The information presented in this guide, including the quantitative biological data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing drug discovery and development in this promising area. Future efforts will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the privileged status of the **2-amino-4-methylthiazole** core.

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